REACTION_CXSMILES
|
[CH3:1][C:2](Cl)([CH2:4][CH2:5][C:6]([CH3:9])(Cl)[CH3:7])[CH3:3].[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>CCCCCC.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:3])[C:13]2[CH:14]=[CH:15][S:11][C:12]=2[C:6]([CH3:9])([CH3:7])[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC(C)(Cl)C)Cl
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
54 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
again cooled with ice
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The thus-obtained black oil is firsly filtered over silica gel (eluting agent hexane)
|
Type
|
DISTILLATION
|
Details
|
subsequently distilled in a water-jet vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C=2SC=CC21)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |